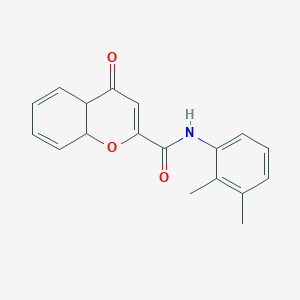

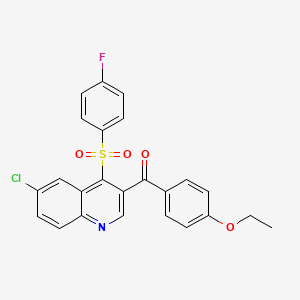

5-ethyl-N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-ethyl-N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide, also known as EMIQ, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EMIQ is a small molecule inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO), which plays a crucial role in regulating the immune system.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Synthesis Techniques: A range of synthesis techniques have been developed to create sulfonamide derivatives, including copper(I)-catalyzed multicomponent reactions allowing for the efficient conversion of specific precursors into fully substituted thiophene derivatives. These methods facilitate the direct formation of highly functionalized thiophenes with diverse substituents in a one-pot manner, highlighting the versatility and utility of sulfonamides in chemical synthesis Bo Jiang et al., 2014.

Biological Evaluation and Potential Therapeutic Applications

Antimicrobial Activities

Several studies have evaluated the antibacterial and antifungal potentials of sulfonamide derivatives. Notably, novel heterocyclic compounds containing a sulfonamido moiety have been synthesized and found to exhibit significant antibacterial activity, providing a basis for the development of new antimicrobial agents M. E. Azab et al., 2013.

Cancer Research

Sulfonamide derivatives have been investigated for their cytotoxicity against various cancer cell lines. Research into aminomethylselenopheno[3,2-b]thiophene sulfonamides, for example, has shown cytotoxic effects against a range of human and mouse cancer cell lines, suggesting potential applications in cancer therapy P. Arsenyan et al., 2016.

Chemical Properties and Interactions

- Carbonic Anhydrase Inhibition: Novel 4/3-((4-oxo-5-(2-oxoindolin-3-ylidene)thiazolidin-2-ylidene)amino)benzenesulfonamides have been synthesized and investigated as inhibitors of the carbonic anhydrase enzyme. These studies not only contribute to our understanding of enzyme inhibition but also offer insights into the development of inhibitors for therapeutic purposes Wagdy M. Eldehna et al., 2017.

Material Science and Engineering Applications

- Proton Exchange Membranes: Sulfonamides have been incorporated into polymers for the development of proton exchange membranes, showcasing their utility in fuel cell technology. This application underscores the potential of sulfonamide derivatives in creating materials with specific properties for energy conversion and storage Jean-Christophe Daigle et al., 2013.

Wirkmechanismus

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .

Mode of Action

Indole derivatives are known to interact with their targets in a way that allows them to exhibit various biological activities . This interaction often results in changes at the molecular level, which can lead to the observed biological effects .

Biochemical Pathways

Indole derivatives are known to be involved in a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The interaction of the neutral ligand chlorothiophene in the s1 subsite allows for the combination of good oral bioavailability and high potency for nonbasic 5 .

Result of Action

Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound may have a broad range of molecular and cellular effects.

Action Environment

It is known that the biological activity of indole derivatives can be influenced by a variety of factors, including the specific conditions under which they are used .

Eigenschaften

IUPAC Name |

5-ethyl-N-(1-methyl-2-oxo-3H-indol-5-yl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3S2/c1-3-12-5-7-15(21-12)22(19,20)16-11-4-6-13-10(8-11)9-14(18)17(13)2/h4-8,16H,3,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKEMDIJUZPBYST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-(4-Fluorophenyl)azepan-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2942544.png)

![N-(2,5-difluorophenyl)-2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2942547.png)

![N-(quinolin-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2942550.png)

![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2942551.png)

![5-Bromopyrrolo[1,2-b]pyridazine](/img/structure/B2942552.png)

![1-(4-Ethylbenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea](/img/structure/B2942554.png)

![[(4-Amino-3,5-diethylphenyl)sulfanyl]formonitrile](/img/structure/B2942557.png)

![3,3-diphenyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide](/img/structure/B2942562.png)